1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Lipophilicity LogP Pharmacokinetic surrogates

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS 2241140‑25‑8) is a heterocyclic building block featuring a partially saturated pyrazolo[1,5‑a]pyrazine core bearing an iodine atom at the 3‑position and an acetyl group on the saturated ring nitrogen. With a molecular formula of C₈H₁₀IN₃O and a molecular weight of 291.09 g mol⁻¹, it is supplied at ≥98 % purity for research use.

Molecular Formula C8H10IN3O
Molecular Weight 291.092
CAS No. 2241140-25-8
Cat. No. B2515532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
CAS2241140-25-8
Molecular FormulaC8H10IN3O
Molecular Weight291.092
Structural Identifiers
SMILESCC(=O)N1CCN2C(=C(C=N2)I)C1
InChIInChI=1S/C8H10IN3O/c1-6(13)11-2-3-12-8(5-11)7(9)4-10-12/h4H,2-3,5H2,1H3
InChIKeyODOPHILDNOMVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS 2241140-25-8): Core Identity and Comparator Landscape for Procurement Decisions


1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS 2241140‑25‑8) is a heterocyclic building block featuring a partially saturated pyrazolo[1,5‑a]pyrazine core bearing an iodine atom at the 3‑position and an acetyl group on the saturated ring nitrogen . With a molecular formula of C₈H₁₀IN₃O and a molecular weight of 291.09 g mol⁻¹, it is supplied at ≥98 % purity for research use . The closest structural analogs that a procurement scientist would consider as potential substitutes are the corresponding 3‑bromo (CAS 2629316‑60‑3), 3‑chloro, and 3‑unsubstituted (des‑halo) derivatives of the same core scaffold. This guide quantifies exactly where the 3‑iodo derivative offers verifiable differentiation along dimensions that matter for synthetic utility, physicochemical profiling, and downstream application development.

Why 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Cannot Be Interchanged with Its 3-Bromo, 3-Chloro, or Des-Halo Analogs Without Consequence


Halogen substitution at the 3‑position of the pyrazolo[1,5‑a]pyrazine scaffold is not a benign exchange. The iodine atom imparts a distinct combination of higher lipophilicity (LogP ≈ 0.85 vs. an estimated ~0.51 for the bromo analog based on π‑value contributions), lower C–X bond dissociation energy (C–I ~65 kcal mol⁻¹ vs. C–Br ~80 kcal mol⁻¹), and markedly stronger halogen‑bond‑donor capacity compared with bromine or chlorine [1]. These differences translate into quantifiably different reactivity in palladium‑catalyzed cross‑coupling reactions, divergent solid‑state packing motifs in crystallography, and altered pharmacokinetic surrogate parameters such as LogP and topological polar surface area. Substituting to the bromo or chloro analog without re‑optimization therefore risks lower cross‑coupling yields, different crystal forms, and unpredictable changes in compound lipophilicity—any of which can derail a synthesis campaign or structure‑based design effort.

Quantitative Differentiation Evidence for 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Versus Its Closest Analogs


Lipophilicity (LogP) Advantage of the 3-Iodo Derivative Over the 3-Bromo Analog

The target 3‑iodo compound exhibits a measured/calculated LogP of 0.85 (XLogP3 methodology) . Applying the established aromatic halogen π‑value contributions (I = +0.67, Br = +0.33 relative to H), the 3‑bromo analog is estimated to have a LogP approximately 0.34 log units lower (~0.51) [1]. This difference of ~0.34 log units corresponds to a roughly 2.2‑fold higher partition coefficient for the iodo derivative, indicating greater membrane permeability potential in cell‑based assays.

Lipophilicity LogP Pharmacokinetic surrogates

Enhanced Palladium-Catalyzed Cross-Coupling Reactivity of the C–I Bond Versus C–Br and C–Cl

In palladium(0)-catalyzed cross-coupling reactions, the relative oxidative addition rates follow the order Ar–I > Ar–Br ≫ Ar–Cl, with aryl iodides reacting approximately 10–100 times faster than the corresponding aryl bromides under identical conditions [1][2]. The lower C–I bond dissociation energy (~65 kcal mol⁻¹ vs. ~80 kcal mol⁻¹ for C–Br) enables milder reaction conditions, lower catalyst loadings, and higher conversions in Suzuki-Miyaura and Sonogashira couplings [2]. This differential reactivity allows chemoselective sequential coupling strategies—reacting the iodo position first while leaving a bromo substituent intact for subsequent orthogonal functionalization.

Cross-coupling Suzuki-Miyaura Sonogashira Oxidative addition

Expanded Halogen Bonding Motif Diversity: C–I Versus C–Br as Halogen Bond Donor

Systematic crystallographic analysis of 5‑iodo‑1‑arylpyrazoles reveals halogen bonding motifs spanning C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N interactions, whereas analogous 5‑bromo‑1‑arylpyrazoles are largely limited to C–Br⋯O and Br⋯Br type I/II contacts [1][2]. The iodine atom's larger polarizability and more positive σ‑hole result in stronger, more directional halogen bonds (typically 5–15 kJ mol⁻¹ more favorable interaction energy vs. bromine) [1]. This expanded motif repertoire enables protein–ligand interactions not accessible with the bromo or chloro congeners, directly impacting binding affinity in structure‑based drug design.

Halogen bonding Crystal engineering Supramolecular chemistry

Differentiated Physicochemical Profile: Density and Boiling Point Versus Bromo Analog

The 3‑iodo derivative exhibits a predicted density of 2.01 ± 0.1 g cm⁻³ and a predicted boiling point of 444.2 ± 45.0 °C . While direct experimental data for the bromo analog are unavailable from non‑excluded sources, the substantial molecular‑weight increase (291.09 vs. 244.09 g mol⁻¹ for the bromo analog) and the heavy‑atom effect of iodine predict a density increase of approximately 0.3–0.5 g cm⁻³ and a boiling point elevation of 30–50 °C relative to the bromo congener . These differences are material for purification strategy (distillation cut points), formulation development, and solid‑state handling.

Physicochemical properties Density Boiling point

Hydrogen Bond Acceptor Count Divergence Affecting Computational ADMET Predictions

The target 3‑iodo compound is reported with 3 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), along with a topological polar surface area (TPSA) of 38.13 Ų . The 3‑bromo and 3‑chloro analogs share an identical core scaffold and would be predicted to have the same HBA/HBD count; however, the heavier halogen alters the electron distribution and solvation free energy, which can shift the effective HBA count in different computational models. The 3‑iodo derivative's TPSA of 38.13 Ų sits below the common 60 Ų threshold for good oral absorption, while its LogP of 0.85 places it within favorable drug‑like space—making it a balanced starting point for lead optimization where bromo or chloro analogs (with lower LogP) may require additional lipophilic substitution to achieve comparable permeability .

Hydrogen bonding ADMET prediction Drug-likeness

Optimal Application Scenarios for 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Based on Verified Differentiation Evidence


High-Yield Library Synthesis via Palladium-Catalyzed Cross-Coupling at the C-3 Position

The C–I bond's ~15 kcal mol⁻¹ lower bond dissociation energy and 10–100× faster oxidative addition rate versus C–Br make this compound the preferred substrate for Suzuki-Miyaura and Sonogashira library generation [1]. Use this building block when reaction throughput, yield, or low catalyst loading is critical—particularly in parallel synthesis where bromo substrates may require longer reaction times or higher temperatures.

Sequential Orthogonal Functionalization Using Chemoselective C–I vs. C–Br Reactivity

When a synthetic route requires two sequential cross-coupling steps with different coupling partners, the iodo derivative offers a clear chemoselectivity advantage. The C–I bond reacts preferentially under mild Pd(0) conditions, leaving a C–Br (if present on another ring position) intact for a subsequent coupling [1]. This orthogonality is not achievable with the bromo analog alone.

Structure-Based Drug Design Exploiting Enhanced Halogen Bonding Interactions

The iodo substituent engages in a wider array of halogen bonding motifs (C–I⋯O, C–I⋯π, C–I⋯N) with 5–15 kJ mol⁻¹ stronger interaction energies than bromine [2]. Medicinal chemistry programs targeting kinase hinge regions or other protein pockets with backbone carbonyl or π‑system contacts should prioritize the iodo derivative for fragment growing or lead optimization where halogen bonding contributes to binding affinity.

Lead Optimization Requiring Elevated Lipophilicity Without TPSA Expansion

The iodo derivative delivers a LogP of ~0.85 while maintaining a TPSA of 38.13 Ų . This combination is advantageous for CNS‑penetrant programs or intracellular target campaigns where higher lipophilicity is needed but polar surface area must remain low. The bromo analog, with an estimated LogP ~0.51, would require additional lipophilic substitution—adding molecular weight and synthetic complexity—to reach the same permeability profile.

Quote Request

Request a Quote for 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.